1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is a natural product found in trace amounts in the essential oil of some plants belonging to the Zingiberaceae family (ginger family) []. However, research suggests it might also be present in Nicotiana tabacum (tobacco) []. While the exact biological function within these plants remains unclear, its presence has sparked scientific interest in its potential biological activities.
Studies have explored the use of 1-(4-Methylphenyl)ethanol as a probe molecule for detecting adducts formed between 1,2-benzoquinone and 1,4-benzoquinone with cysteine residues in proteins like hemoglobin and albumin []. These adducts can play a role in various cellular processes, and 1-(4-Methylphenyl)ethanol's ability to react with these quinones allows researchers to gain insights into their formation and potential biological effects.
1-(4-Methylphenyl)ethanol, also known as p-tolylethanol, is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It features a hydroxyl group (-OH) attached to a secondary carbon that is also bonded to a para-methylphenyl group. This compound is characterized by its aromatic nature and is often found in various natural sources, including certain essential oils from plants in the ginger family. Its structure can be represented as follows:
These reactions are significant for synthesizing derivatives and studying the reactivity of alcohols in organic chemistry .
Research indicates that 1-(4-Methylphenyl)ethanol exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as a flavoring agent in food products due to its pleasant aroma. Additionally, it has been investigated for its effects on human health, particularly in relation to its safety profile and potential toxicity .
Several methods exist for synthesizing 1-(4-Methylphenyl)ethanol:
The yields from these reactions can vary based on the specific conditions employed.
1-(4-Methylphenyl)ethanol has several applications across different fields:
Studies on the interactions of 1-(4-Methylphenyl)ethanol with other compounds have shown that it can participate in hydrogen bonding due to its hydroxyl group. This property enhances its solubility in polar solvents and contributes to its biological activity. Additionally, investigations into its interactions with enzymes suggest potential roles in metabolic pathways .
Several compounds share structural similarities with 1-(4-Methylphenyl)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)ethanol | C9H11ClO | Contains a chlorine substituent affecting reactivity |
| 1-(3-Methylphenyl)ethanol | C9H12O | Methyl group at the meta position |
| 1-(4-Ethylphenyl)ethanol | C10H14O | Ethyl group increases hydrophobic character |
| 1-(Phenyl)ethanol | C8H10O | Lacks methyl substitution, affecting properties |
1-(4-Methylphenyl)ethanol is unique due to its specific para-methyl substitution on the phenyl ring, which influences both its physical properties (such as boiling point and solubility) and its reactivity compared to other similar compounds. The presence of the methyl group enhances its hydrophobic characteristics while maintaining sufficient polarity due to the hydroxyl group .
IUPAC Name: 1-(4-Methylphenyl)ethanol
CAS Registry Number: 536-50-5
Molecular Formula: C₉H₁₂O
Molecular Weight: 136.19 g/mol
Synonyms:
SMILES Notation: CC₁=CC=C(C=C₁)C(C)O
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
1-(4-Methylphenyl)ethanol consists of a benzene ring substituted with a methyl group at the para-position and a hydroxymethyl (-CH₂OH) group at the adjacent position. The compound is a secondary alcohol, with the hydroxyl group attached to a carbon atom bonded to two other carbon atoms.
Key Structural Features:
Crystallographic Data:
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-methylphenyl)ethanol [1] [2] [3]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds, where the primary functional group (ethanol) is identified along with the substituted aromatic ring system (4-methylphenyl) [4] [5].
Additional database identifiers include the Unique Ingredient Identifier MUV6GV10SL [4] [8], the European Community number 208-637-8 [7] [12] [8], and the Registry of Toxic Effects of Chemical Substances number DO4565000 [12] [15]. The compound also has a Human Metabolome Database identifier HMDB0034378 [16] [4] and a ChEBI identifier CHEBI:191886 [4].
The compound is known by several systematic names in chemical literature. The most common alternative systematic name is para-alpha-dimethylbenzyl alcohol [6] [10] [4], which describes the structural arrangement of methyl substituents on the benzene ring and the alcohol functional group [17]. Another frequently used systematic name is benzenemethanol, alpha,4-dimethyl- [18] [5], following Chemical Abstract Service nomenclature conventions.
1-(4-Methylphenyl)ethanol is known by numerous common names and historical trade names. The compound has been marketed under trade names including Bilagen, Galinex, Norbilan, and Tomobil [1] [6] [2]. These names reflect its historical use in pharmaceutical and commercial applications [19] [20].
Other widely recognized common names include 1-para-tolylethanol [1] [2] [19], methyl-para-tolylcarbinol [1] [6] [10], and para-tolylmethylcarbinol [1] [2] [18]. The name 1-(4-tolyl)ethanol is also frequently encountered in chemical literature [6] [7] [19].
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(4-methylphenyl)ethanol [1] |
| Chemical Abstract Service Number | 536-50-5 [1] |
| Molecular Formula | C₉H₁₂O [1] |
| Molecular Weight | 136.194 g/mol [1] |
| Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)C(C)O [1] |
| International Chemical Identifier Key | JESIHYIJKKUWIS-UHFFFAOYSA-N [1] |
| PubChem Compound Identifier | 10817 [1] |
| Beilstein Number | 1857562 [1] |
| Merck Index | 14,3237 [1] |
| Unique Ingredient Identifier | MUV6GV10SL [4] |
| European Community Number | 208-637-8 [12] |
| Registry of Toxic Effects of Chemical Substances | DO4565000 [12] |
| Human Metabolome Database | HMDB0034378 [16] |
1-(4-Methylphenyl)ethanol belongs to several important chemical classes. It is classified as a member of the toluenes, which are compounds containing a benzene ring bearing a methane group [16] [9]. The compound is also categorized as an aromatic alcohol due to the presence of both an aromatic ring system and a hydroxyl functional group [19].
1-(4-Methylphenyl)ethanol represents a secondary aromatic alcohol characterized by a distinctive molecular architecture that combines an aromatic benzene ring system with an aliphatic alcohol functional group [1] [2]. The compound possesses the molecular formula C9H12O with a molecular weight of 136.19 g/mol, establishing it as a moderately sized organic molecule within the aromatic alcohol family [1] [3].
The fundamental structural framework consists of two primary components: a para-methylated benzene ring (4-methylphenyl or p-tolyl group) and a secondary alcohol moiety (-CHOH-CH3) [1] [3]. This architectural arrangement creates a chiral center at the carbon atom bearing the hydroxyl group, resulting in the existence of two enantiomeric forms designated as (R) and (S) configurations [4] [5] [6].
The hydroxyl functional group in 1-(4-Methylphenyl)ethanol exhibits characteristic secondary alcohol properties, with the oxygen atom demonstrating sp3 hybridization and tetrahedral geometry [7] [8]. The carbon-oxygen bond formation occurs through sigma bond overlap between sp3 hybridized orbitals, creating a C-O bond length typically ranging from 1.42 to 1.44 Å [7] [9]. Due to the presence of two lone pairs of electrons on the oxygen atom, the C-O-H bond angle deviates slightly from the ideal tetrahedral angle, measuring approximately 108-109 degrees rather than the standard 109.5 degrees [7] [9].
The aromatic ring system features a benzene core with para-substitution by a methyl group, creating what is formally known as a 4-methylphenyl or p-tolyl substituent [1] [10]. This substitution pattern places the methyl group in the para position relative to the ethanol side chain, establishing a 1,4-disubstituted benzene ring configuration [10] [11]. The methyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, moderately activating the aromatic ring toward electrophilic substitution reactions [12] [10].
The stereochemical complexity of 1-(4-Methylphenyl)ethanol arises from the presence of a chiral center at the carbon atom bearing the hydroxyl group [6] . This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the 4-methylphenyl group, satisfying the requirements for chirality [6] [14].
The compound exists as two enantiomers with distinct CAS registry numbers: the racemic mixture (536-50-5), the (R)-enantiomer (42070-92-8), and the (S)-enantiomer (though not specifically identified in available literature) [1] [4]. The (R)-enantiomer exhibits dextrorotatory optical activity, as indicated by the (+) designation in its nomenclature [4] [6], while the (S)-enantiomer would demonstrate levorotatory behavior [14] [15].
| Structural Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C9H12O | [1] [3] |
| Molecular Weight | 136.19 g/mol | [1] [3] |
| Chiral Centers | 1 (at secondary alcohol carbon) | [6] |
| Stereoisomers | 2 enantiomers (R and S) | [4] [6] |
| Functional Groups | Secondary alcohol, aromatic methyl | [1] [7] |
| Ring Substitution Pattern | Para-disubstituted benzene | [10] [11] |
The three-dimensional structure of 1-(4-Methylphenyl)ethanol exhibits distinct geometric features that influence its physical and chemical properties. The benzene ring maintains its characteristic planar geometry with sp2 hybridized carbon atoms and delocalized π-electron system [12] [10]. The aromatic ring displays typical C-C bond lengths of approximately 1.39-1.40 Å and internal bond angles of 120 degrees [16] [12].
The ethanol side chain extends from the aromatic plane with the secondary carbon adopting sp3 hybridization and tetrahedral geometry [7] [8]. The dihedral angle between the aromatic plane and the ethanol substituent can vary due to rotational freedom around the C-C bond connecting the ring to the side chain . This conformational flexibility allows the molecule to adopt multiple spatial arrangements, contributing to its physical properties and reactivity patterns .
The electronic structure of 1-(4-Methylphenyl)ethanol reflects the interplay between the aromatic π-system and the alcohol functional group. The benzene ring maintains its characteristic aromatic electron density with six π-electrons distributed across the six-membered ring system [12] [19]. The para-methyl substituent contributes electron density to the aromatic system through hyperconjugation, creating a moderate electron-donating effect that activates the ring toward electrophilic substitution [12] [10].
The hydroxyl group introduces significant polarity to the molecule through the electronegative oxygen atom, creating a dipole moment that influences intermolecular interactions [7] [20]. The oxygen atom's lone pairs of electrons enable hydrogen bonding capabilities, substantially affecting the compound's solubility and boiling point characteristics [21] [22] [20].
| Electronic Feature | Description | Impact |
|---|---|---|
| Aromatic π-System | Delocalized benzene electrons | Stability and reactivity |
| Methyl Electron Donation | Hyperconjugation to ring | Ring activation |
| Hydroxyl Polarity | C-O and O-H dipoles | Hydrogen bonding |
| Chiral Center | Asymmetric carbon | Optical activity |
When compared to other aromatic alcohols, 1-(4-Methylphenyl)ethanol demonstrates unique structural characteristics. Unlike primary aromatic alcohols such as benzyl alcohol, this compound features a secondary alcohol configuration that provides enhanced steric hindrance around the hydroxyl group [23]. The para-methyl substitution distinguishes it from the unsubstituted phenylethanol and creates different electronic and steric properties compared to ortho- or meta-substituted isomers [10] [24].
The structural similarity to 1-phenylethanol (without the methyl substituent) allows for direct comparison of substituent effects on molecular properties [10] [19]. The presence of the para-methyl group increases the electron density of the aromatic ring, making it more nucleophilic and affecting both its chemical reactivity and physical properties such as boiling point and solubility [12] [10] [19].